molecular formula C25H27N3O3 B2416543 3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one CAS No. 610759-65-4

3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one

Cat. No. B2416543
CAS RN: 610759-65-4
M. Wt: 417.509
InChI Key: IZHHXDOFPJSZLO-UHFFFAOYSA-N
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Description

The compound “3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one” is a type of benzimidazole derivative . Benzimidazole derivatives have been synthesized and evaluated for their antiproliferative activity on selected human cancer cell lines such as prostate (DU-145), lung (A549), cervical (HeLa) and breast (MCF-7) .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring . The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

Benzimidazole derivatives have been found to show considerable cytotoxicity with IC 50 values ranging from 0.54 to 31.86 μM . This suggests that these compounds can effectively inhibit cell proliferation in various cancer cell lines .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary depending on the specific substituents present in the molecule . Generally, they are white or colorless solids that are highly soluble in water and other polar solvents .

Scientific Research Applications

Environmentally Friendly Synthesis

Researchers have developed efficient, environmentally benign synthesis methods for compounds structurally related to chromen-4-one derivatives. For example, an efficient TEMPO-catalyzed alcohol oxidation system using recyclable hypervalent iodine(III) reagent demonstrates a green approach to synthesizing various carbonyl compounds, including those with heteroaromatic rings similar to the compound of interest (Li & Zhang, 2009).

Antimicrobial Activity

Derivatives of chromen-2-one have shown significant antimicrobial activity, suggesting potential applications in combating microbial pathogens. The synthesis of 4-(4-acetylphenyl)-3-hydroxy-2H-chromen-2-one derivatives has led to compounds with high antimicrobial activity, which warrants further research for potential applications in medicine and agriculture (Rusnak et al., 2019).

Biological Activities

The biological activities of chromen-2-one derivatives extend beyond antimicrobial effects. For example, some compounds have demonstrated antitubercular, antiviral, and anticancer activities. This highlights the versatility of these molecules in scientific research and their potential in developing new therapeutic agents (Kumar & Rao, 2005). Moreover, the oxidative dehydrogenation of a coumarinyl scaffold with copper ion and its application in metal ion detection in human liver cancer cells illustrate the compound's utility in biochemical research and diagnostics (Dey et al., 2019).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with benzimidazole derivatives would depend on the specific compound and its biological activity. Some benzimidazole derivatives have been found to show considerable cytotoxicity, suggesting potential hazards if not handled properly .

Future Directions

Benzimidazole derivatives have shown promising results in the treatment of various types of cancer . Therefore, future research could focus on optimizing the synthesis of these compounds and further investigating their antiproliferative activity on different cancer cell lines .

properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3/c1-3-16-11-17-23(30)19(25-26-20-8-4-5-9-21(20)27-25)14-31-24(17)18(22(16)29)13-28-10-6-7-15(2)12-28/h4-5,8-9,11,14-15,29H,3,6-7,10,12-13H2,1-2H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHHXDOFPJSZLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=C1O)CN3CCCC(C3)C)OC=C(C2=O)C4=NC5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one

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